1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . It is a specialty product often used in proteomics research . The compound features a piperidine ring substituted with a chloropyridine group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropyridine with piperidine under specific conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts such as sulfuric acid, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
3-Chloropyridin-2-amine: This compound shares the chloropyridine moiety but differs in its functional groups and overall structure.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This derivative features a pyrazole ring and a trifluoromethyl group, highlighting the diversity of chemical modifications possible with the chloropyridine scaffold.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-4-1-5-13-10(9)14-6-2-3-8(7-14)11(15)16/h1,4-5,8H,2-3,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIJJDOFXHTRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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